

Application of Butoxybenzene in Agrochemical Production: A Review of Current Findings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butoxybenzene**

Cat. No.: **B075284**

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – A comprehensive review of scientific and patent literature reveals a notable absence of significant applications for **butoxybenzene** as a direct precursor or key intermediate in the commercial production of agrochemicals. Despite extensive searches for its use in the synthesis of herbicides, fungicides, and insecticides, no specific, commercially relevant agrochemical products derived from **butoxybenzene** have been identified in publicly available documentation.

While the broader class of phenoxy compounds, particularly phenoxyacetic acid derivatives, has historically been a cornerstone of herbicide development, the butoxy- variant does not appear to have led to the development of major agrochemical products. Research into the biological activity of various substituted benzene and ether compounds is ongoing in many fields, including agrochemical discovery. However, these investigations have not prominently featured **butoxybenzene** as a lead compound for crop protection agents.

This document summarizes the current state of knowledge and provides relevant experimental protocols for the synthesis of **butoxybenzene** itself, which may serve as a foundational method for researchers exploring the potential of related chemical structures.

I. Data Presentation

Due to the lack of specific agrochemicals synthesized from **butoxybenzene**, quantitative data on reaction yields, purity, or biological efficacy of derived products is not available. The

following table provides the key physicochemical properties of **butoxybenzene**.

Property	Value
Chemical Formula	C ₁₀ H ₁₄ O
Molar Mass	150.22 g/mol
Appearance	Colorless liquid
Boiling Point	210-212 °C
Melting Point	-19 °C
Density	0.935 g/mL at 25 °C
Solubility in Water	Insoluble
CAS Number	1126-79-0

II. Experimental Protocols

As no specific agrochemical synthesis pathways involving **butoxybenzene** could be identified, a standard laboratory protocol for the synthesis of **butoxybenzene** (n-butyl phenyl ether) via the Williamson ether synthesis is provided below. This method is a fundamental and widely used reaction for preparing ethers and serves as a representative experimental procedure.

Protocol: Synthesis of Butoxybenzene (n-Butyl Phenyl Ether)

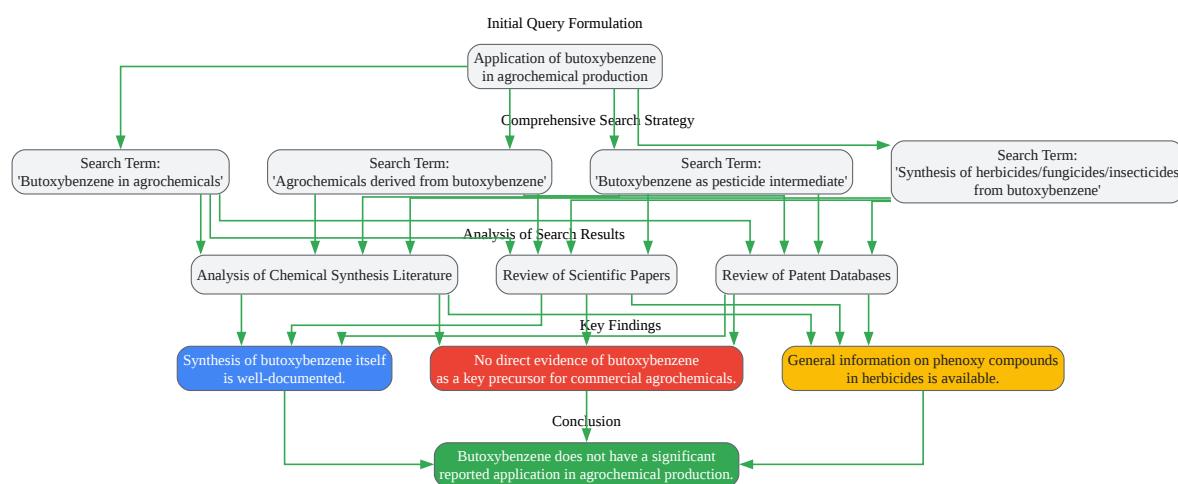
Objective: To synthesize **butoxybenzene** from phenol and n-butyl bromide.

Materials:

- Phenol
- Sodium hydroxide (NaOH)
- n-Butyl bromide
- Ethanol (absolute)

- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:


- Preparation of Sodium Phenoxide:
 - In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of absolute ethanol.
 - Slowly add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution while stirring. The reaction is exothermic.
 - Continue stirring until all the sodium hydroxide has dissolved, forming a solution of sodium phenoxide.
- Williamson Ether Synthesis:
 - To the sodium phenoxide solution, add 13.7 g (0.1 mol) of n-butyl bromide.
 - Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

- Maintain the reflux for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Extraction:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the ethanol using a rotary evaporator or by simple distillation.
 - To the residue, add 100 mL of water and transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with 50 mL of diethyl ether. Repeat the extraction twice more with 25 mL portions of diethyl ether.
 - Combine the organic extracts and wash them with 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted phenol.
 - Wash the organic layer with 50 mL of water, followed by 50 mL of saturated brine.
- Drying and Purification:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the solution to remove the drying agent.
 - Remove the diethyl ether by distillation.
 - Purify the crude **butoxybenzene** by fractional distillation under atmospheric or reduced pressure, collecting the fraction boiling at 210-212 °C.
- Characterization:
 - The identity and purity of the synthesized **butoxybenzene** can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

III. Visualization

Logical Workflow of Literature Review

The following diagram illustrates the logical workflow of the literature search conducted to determine the application of **butoxybenzene** in agrochemical production and its outcome.

[Click to download full resolution via product page](#)

Figure 1. Literature review workflow.

- To cite this document: BenchChem. [Application of Butoxybenzene in Agrochemical Production: A Review of Current Findings]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b075284#application-of-butoxybenzene-in-the-production-of-agrochemicals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com